1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Description
1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and an ethylsulfonyl group
Properties
IUPAC Name |
1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-13-5-8-19(22)20(23)21-17-11-9-15(10-12-17)16-6-4-7-18(14-16)26-2/h4,6-7,9-12,14,19H,3,5,8,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWYEPFUTSJZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with a carboxylic acid or its derivative, such as an acid chloride or an ester, under appropriate conditions.
Attachment of the Ethylsulfonyl Group: This can be done through a sulfonation reaction, where the pyrrolidine derivative is treated with an ethylsulfonyl chloride in the presence of a base.
Substitution with the Methoxyphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and functional groups.
Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Industry: It is used in the synthesis of other complex molecules and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
- 1-methylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
- 1-ethylsulfonyl-N-[4-(2-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Uniqueness
1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
